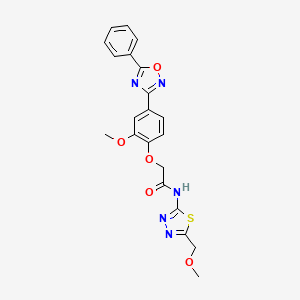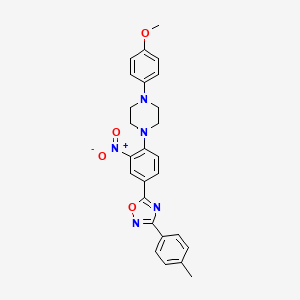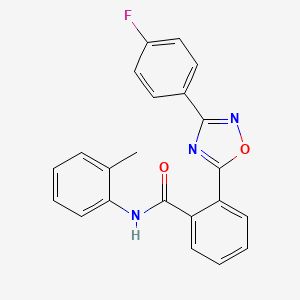
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the development of fluorescent probes for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising candidate for the development of copper-specific fluorescent probes.
Additionally, this compound has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of copper-dependent enzymes involved in cancer cell growth. This compound has been shown to selectively bind to copper ions, which are required for the activity of these enzymes. By inhibiting their activity, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have antioxidant and anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its selectivity for copper ions, which makes it a promising candidate for the development of copper-specific fluorescent probes. Additionally, its anticancer properties make it a potential candidate for the development of anticancer drugs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One area of research is in the development of new fluorescent probes for the detection of copper ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
Méthodes De Synthèse
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with o-toluidine, followed by the reaction of the resulting product with 4-fluorophenylhydrazine. The final step involves the reaction of the intermediate product with a coupling agent to form this compound.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-2-5-9-19(14)24-21(27)17-7-3-4-8-18(17)22-25-20(26-28-22)15-10-12-16(23)13-11-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIEVSYMJSDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

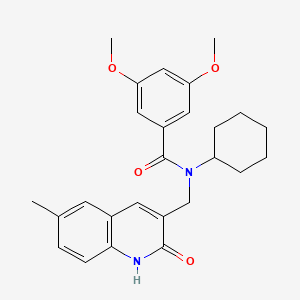
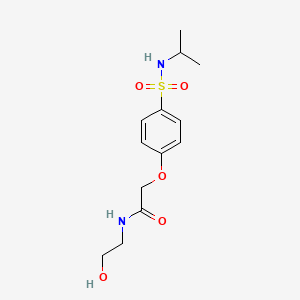
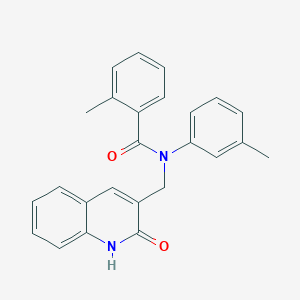
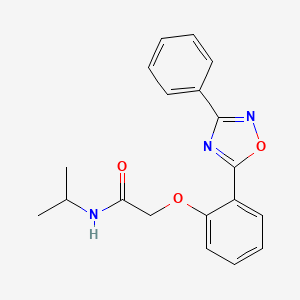
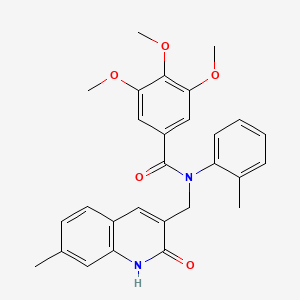
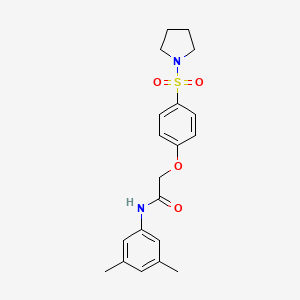
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
